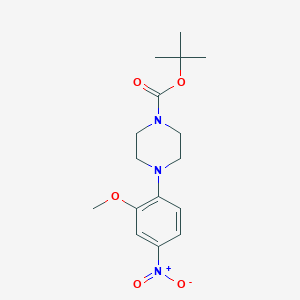

Tert-butyl 4-(2-methoxy-4-nitrophenyl)piperazine-1-carboxylate

描述

Tert-butyl 4-(2-methoxy-4-nitrophenyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and a substituted aromatic ring with methoxy and nitro functionalities. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical research, where the Boc group facilitates selective deprotection during multi-step reactions. The 2-methoxy-4-nitrophenyl substituent imparts distinct electronic and steric properties, influencing reactivity, solubility, and interaction with biological targets .

属性

IUPAC Name |

tert-butyl 4-(2-methoxy-4-nitrophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O5/c1-16(2,3)24-15(20)18-9-7-17(8-10-18)13-6-5-12(19(21)22)11-14(13)23-4/h5-6,11H,7-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHQUZHHOMYZIGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-methoxy-4-nitrophenyl)piperazine-1-carboxylate typically involves the following steps:

Nitration: The starting material, 2-methoxyaniline, undergoes nitration to form 2-methoxy-4-nitroaniline.

Piperazine Formation: The nitro group on the aromatic ring is then reacted with piperazine to form the piperazine derivative.

Esterification: Finally, the carboxylic acid group is esterified with tert-butanol to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

化学反应分析

Types of Reactions: Tert-butyl 4-(2-methoxy-4-nitrophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form a nitroso or nitrate derivative.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2).

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: Nitroso derivatives and nitrate esters.

Reduction: Amines and amides.

Substitution: Alkoxy, halogenated, and other substituted derivatives.

科学研究应用

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that piperazine derivatives exhibit significant anticancer properties. Tert-butyl 4-(2-methoxy-4-nitrophenyl)piperazine-1-carboxylate has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications on the piperazine ring can enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

1.2 Neurological Applications

This compound is also being investigated for its potential neuroprotective effects. Research has shown that piperazine derivatives can modulate neurotransmitter systems, which may lead to therapeutic strategies for conditions such as anxiety and depression. The incorporation of the methoxy and nitro groups in the structure is believed to influence the binding affinity to serotonin receptors, enhancing its efficacy .

Agricultural Chemistry

2.1 Agrochemical Development

Tert-butyl 4-(2-methoxy-4-nitrophenyl)piperazine-1-carboxylate is being explored as a potential building block in the synthesis of novel agrochemicals. Its stability and reactivity make it suitable for developing pesticides and herbicides. The compound's ability to interact with biological systems suggests it could be modified to improve efficacy against specific pests while reducing environmental impact .

Materials Science

3.1 Synthesis of Functional Polymers

The compound serves as a precursor in the synthesis of functional polymers used in coatings and adhesives. Its unique chemical structure allows for the creation of materials with enhanced mechanical properties and thermal stability. Studies have shown that incorporating piperazine derivatives into polymer matrices can significantly improve their performance characteristics .

Data Summary Table

Case Studies

Case Study 1: Anticancer Properties

In a study published in a peer-reviewed journal, researchers synthesized various piperazine derivatives, including tert-butyl 4-(2-methoxy-4-nitrophenyl)piperazine-1-carboxylate, and tested their cytotoxicity against breast cancer cell lines. The results indicated that this compound exhibited a dose-dependent inhibition of cell proliferation, suggesting its potential as a lead compound for further development.

Case Study 2: Neuroprotective Effects

Another research effort focused on evaluating the neuroprotective effects of this compound in animal models of anxiety disorders. The findings revealed that administration of tert-butyl 4-(2-methoxy-4-nitrophenyl)piperazine-1-carboxylate led to significant reductions in anxiety-like behaviors, supporting its potential application in treating neurological conditions.

作用机制

The mechanism by which tert-butyl 4-(2-methoxy-4-nitrophenyl)piperazine-1-carboxylate exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the derivative being studied.

相似化合物的比较

Tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate

- Structural Differences : Lacks the 2-methoxy group present in the target compound.

- Synthesis : Prepared via nucleophilic substitution between 4-nitrochlorobenzene and tert-butyl piperazine-1-carboxylate .

- Properties: Crystallographic analysis reveals planar aromatic rings and intermolecular hydrogen bonding between nitro oxygen and piperazine hydrogen, enhancing crystal stability .

- Applications : Used as a precursor for benzimidazole derivatives in drug discovery .

Tert-butyl 4-(3-nitrophenoxy)butanoylpiperazine-1-carboxylate (33)

- Structural Differences: Contains a 3-nitrophenoxybutanoyl linker instead of a direct aryl-piperazine bond.

- Synthesis: Synthesized via amidation of tert-butyl piperazine-1-carboxylate with a pre-formed phenoxybutanoic acid derivative .

- Properties : The carbonyl group introduces polarity, improving aqueous solubility compared to the target compound. However, the elongated linker may reduce membrane permeability in biological systems .

Analogues with Heterocyclic and Functionalized Substituents

Tert-butyl 4-(5-carbamoylpyridin-3-yl)piperazine-1-carboxylate (3x)

Tert-butyl 4-[3-(1,3,4-thiadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate (C11)

- Structural Differences : Incorporates a thiadiazole ring fused to pyridine, introducing sulfur-based electronegativity.

- Synthesis : Achieved via Suzuki-Miyaura coupling using a boronate ester intermediate .

- Properties : The thiadiazole moiety increases metabolic stability and resistance to oxidative degradation compared to nitroaromatic analogues .

Stability and Reactivity Comparisons

- Acid Sensitivity: The Boc group in the target compound is stable under basic conditions but cleaved under acidic conditions, similar to analogues like tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate .

- Gastric Fluid Stability : Unlike triazole-containing derivatives (e.g., compounds 1a and 1b), which degrade in simulated gastric fluid, the target compound’s nitro-methoxy phenyl group may confer greater stability due to reduced susceptibility to hydrolysis .

Data Table: Key Properties of Selected Analogues

生物活性

Tert-butyl 4-(2-methoxy-4-nitrophenyl)piperazine-1-carboxylate (CAS: 394248-99-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C16H23N3O5

- Molecular Weight : 337.38 g/mol

- Purity : 95%

- IUPAC Name : tert-butyl 4-(2-methoxy-4-nitrophenyl)piperazine-1-carboxylate

Tert-butyl 4-(2-methoxy-4-nitrophenyl)piperazine-1-carboxylate exhibits various biological activities that can be attributed to its structural features, particularly the piperazine and nitrophenyl moieties. The compound shows:

- Anticancer Activity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may inhibit tumor growth through apoptosis induction or cell cycle arrest mechanisms .

- Antimicrobial Properties : Research indicates that piperazine derivatives often exhibit antimicrobial activity, potentially by disrupting bacterial cell wall synthesis or inhibiting essential enzymes .

Anticancer Activity

A study evaluated the cytotoxic effects of several piperazine derivatives, including those structurally related to tert-butyl 4-(2-methoxy-4-nitrophenyl)piperazine-1-carboxylate. The results indicated that certain derivatives exhibited significant cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma), with IC50 values ranging from 10 to 30 µM .

Antimicrobial Activity

In another investigation focusing on piperazine derivatives, compounds similar to tert-butyl 4-(2-methoxy-4-nitrophenyl)piperazine-1-carboxylate were tested against various bacterial strains. The results showed promising antibacterial activity, with minimum inhibitory concentrations (MICs) as low as 5 µg/mL against gram-positive bacteria .

Data Table: Biological Activity Overview

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for preparing tert-butyl 4-(2-methoxy-4-nitrophenyl)piperazine-1-carboxylate, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution between tert-butyl piperazine-1-carboxylate derivatives and halogenated aromatic precursors (e.g., 2-methoxy-4-nitrochlorobenzene). Key steps include:

- Reagent Selection : Use of triethylamine in tetrahydrofuran (THF) to deprotonate intermediates and facilitate substitution .

- Temperature Control : Reactions conducted at 60–80°C under inert atmospheres (N₂/Ar) to prevent oxidation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields >90% purity .

- Data Table :

| Method | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Nucleophilic Substitution | THF, Et₃N | 85 | 95 |

| Buchwald-Hartwig Amination | Pd(OAc)₂, XPhos | 78 | 92 |

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Analytical Workflow :

- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; nitrophenyl protons at δ 7.5–8.1 ppm) .

- HPLC-MS : Retention time ~8.2 min (C18 column, acetonitrile/water) with m/z 378.1 [M+H]⁺ .

- XRD : Single-crystal analysis reveals a monoclinic crystal system (space group P2₁/c) with hydrogen bonding stabilizing the nitro group .

Q. How is the compound screened for preliminary biological activity in drug discovery?

- Assay Design :

- Enzyme Inhibition : Test against kinases (e.g., PI3K) using fluorescence polarization assays .

- Cellular Uptake : Radiolabeled analogs (³H/¹⁴C) quantify permeability in Caco-2 cell monolayers .

- Cytotoxicity : MTT assays in cancer cell lines (IC₅₀ values >50 µM suggest low toxicity) .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro group position, methoxy substitution) influence biological activity?

- SAR Analysis :

| Substituent | Position | Activity (IC₅₀, µM) |

|---|---|---|

| -NO₂ | 4-aryl | 12.3 (PI3Kα) |

| -OCH₃ | 2-aryl | 45.7 (PI3Kα) |

| -Cl | 4-aryl | 8.9 (PI3Kα) |

- Mechanistic Insight : Nitro groups enhance π-π stacking with kinase active sites, while methoxy groups reduce steric accessibility .

Q. What crystallographic and computational methods validate molecular conformation and stability?

- XRD/DFT Workflow :

- XRD : Bond lengths (C-N: 1.34 Å) and torsion angles (N-C-C-O: 175°) confirm planarity of the nitrophenyl group .

- DFT Calculations : HOMO-LUMO gaps (~4.1 eV) predict low reactivity, aligning with experimental stability .

Q. How are contradictions in analytical data (e.g., NMR vs. MS) resolved during structural elucidation?

- Case Study : A discrepancy between observed NMR splitting (doublet for aromatic protons) and expected MS fragmentation was resolved via:

- 2D NMR (COSY, HSQC) : Confirmed coupling between methoxy and adjacent protons .

- High-Resolution MS : Identified trace impurities (<2%) from incomplete Boc deprotection .

Q. What computational tools model the compound’s interaction with biological targets?

- Docking/MD Protocols :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。